A Comprehensive Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
A Comprehensive Technical Guide to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
Abstract: This technical guide provides an in-depth exploration of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (CAS No. 28566-14-5), a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's properties, synthesis, characterization, and applications. We will delve into field-proven synthetic protocols, explaining the causality behind experimental choices, and present detailed analytical data. The guide emphasizes the compound's role as a key intermediate in the synthesis of pharmaceuticals, including Calcitonin Gene-Related Peptide (CGRP) antagonists for migraine treatment, and its emerging applications in areas such as corrosion inhibition.
Section 1: Compound Identification and Physicochemical Properties
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentanone ring. This unique structural motif imparts a high degree of rigidity and provides multiple sites for functionalization, making it a valuable scaffold in synthetic chemistry.[1]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source(s) |
| CAS Number | 28566-14-5 | [2][3][4][5][6] |
| IUPAC Name | 6,7-dihydrocyclopenta[b]pyridin-5-one | [5][6] |
| Molecular Formula | C₈H₇NO | [2][5][6] |
| Molecular Weight | 133.15 g/mol | [2][6] |
| InChI Key | LMEREVKJVWUGJI-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C1CC(=O)C2=C1N=CC=C2 | [6] |
| Appearance | White to off-white solid/crystalline powder | [1][7] |
| Melting Point | 64-66°C | [5] |
| Purity | Typically ≥95% | [5] |
Section 2: Synthesis Methodologies
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is critical for its application. Several routes have been developed, with a notable focus on efficiency and environmental sustainability.
Manganese-Catalyzed Green Oxidation
A highly efficient and environmentally benign method involves the direct oxidation of the benzylic C-H bond of the methylene group adjacent to the pyridine ring in 2,3-Cyclopentenopyridine. This approach, developed by Ren et al., utilizes a manganese catalyst in water, representing a significant advancement in green chemistry.[8]
Causality and Expertise: The choice of Manganese(II) triflate (Mn(OTf)₂) as a catalyst is strategic. Manganese is an earth-abundant and low-toxicity metal. The reaction leverages tert-Butyl hydroperoxide (t-BuOOH) as the oxidant, with water as the sole solvent, at ambient temperature. This system avoids the use of harsh or hazardous reagents and minimizes organic solvent waste, which is a primary goal in modern synthetic chemistry. The high chemoselectivity observed means the reaction specifically targets the desired CH₂ group without significant side reactions, leading to high yields.[8]
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Reaction Setup: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 eq.).
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Catalyst and Oxidant Addition: Add Mn(OTf)₂ (0.0025 mmol, 0.005 eq.) followed by t-BuOOH (65% in H₂O, 2.5 mmol, 5.0 eq.) and 2.5 mL of H₂O.
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Reaction Conditions: Stir the resulting mixture vigorously at 25°C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Extraction: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
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Purification: The crude product is purified by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5) to yield the final product.[7]
Yield reported for this specific procedure is 88%.[7]
Caption: Workflow for the green synthesis of the title compound.
Vilsmeier Cyclization Approach
An alternative strategy involves a multi-step synthesis beginning with commercially available cyclopentanone and benzylamine. The key steps include nucleophilic addition, acetylization, a Vilsmeier cyclization reaction, and subsequent dechlorination. This route provides high-purity product (99.7% by HPLC) with a respectable overall yield of 43.15%.[9]
Trustworthiness and Self-Validation: While this method is more complex than the single-step oxidation, its trustworthiness lies in the well-established nature of each individual reaction (e.g., Vilsmeier-Haack reaction). The protocol is validated by the high purity of the final product, confirmed through rigorous analytical methods like HPLC, LC-MS, and ¹H NMR.[9]
Section 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. The following data, derived from the literature, provides a reference for researchers to validate their synthesized material.[7]
Table 2: Reference Spectroscopic Data
| Technique | Data Interpretation |
| ¹H NMR | (400 MHz, CDCl₃) δ ppm: 8.82-8.77 (m, 1H), 8.00 (d, J = 7.7 Hz, 1H), 7.34-7.28 (m, 1H), 3.27 (dd, J = 8.0, 4.0 Hz, 2H), 2.81-2.74 (m, 2H). The signals in the aromatic region (7.2-8.8 ppm) are characteristic of the pyridine ring protons, while the aliphatic signals (2.7-3.3 ppm) correspond to the two methylene groups of the cyclopentanone ring. |
| ¹³C NMR | (101 MHz, CDCl₃) δ ppm: 204.88, 174.36, 155.72, 131.91, 130.33, 122.47, 35.78, 28.73. The key signal at 204.88 ppm confirms the presence of the ketone carbonyl carbon. |
| HRMS (ESI) | m/z calculated for C₈H₈NO [M+H]⁺: 134.0606; found: 134.0598. High-resolution mass spectrometry provides an exact mass, confirming the molecular formula. |
Section 4: Applications in Research and Drug Development
The rigid, fused-ring structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one makes it an attractive starting point for constructing more complex molecules with defined three-dimensional shapes, a critical feature for binding to biological targets.
Core Scaffold in Medicinal Chemistry
This compound is a key intermediate in the synthesis of a variety of bioactive molecules.[1][3] Its pyridine nitrogen can act as a hydrogen bond acceptor, while the ketone can be further functionalized, for example, through reduction to an alcohol or conversion to an amine via reductive amination.
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CGRP Antagonists (Migraine Therapy): The broader cyclohepta[b]pyridine scaffold, a close structural relative, is the core of BMS-927711, an oral CGRP receptor antagonist that has been in clinical trials for the treatment of migraine.[10] The synthesis of such complex molecules relies on versatile building blocks like the title compound to construct the core heterocyclic system.
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Antibiotics: The related compound, 6,7-dihydro-5H-cyclopenta[b]pyridine, is a known key intermediate in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[9]
Caption: Key reactive sites for molecular derivatization.
Materials Science: Corrosion Inhibition
Derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one have been synthesized and shown to be highly effective corrosion inhibitors for carbon steel in acidic environments.[11][12]
Mechanism of Action: The synthesized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives demonstrate superior inhibition efficiency (up to 97.7%).[11] The protective effect is attributed to the adsorption of these molecules onto the steel surface. The presence of multiple aromatic rings and heteroatoms (nitrogen, oxygen) facilitates this adsorption through both physical (electrostatic) and chemical (orbital interactions) mechanisms, forming a protective film that insulates the metal from the corrosive medium.[11][13]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for ensuring safety.
Table 3: GHS Hazard and Precautionary Information
| Category | Statement | Source |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6] |
| Precautionary Phrases | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[14]
Section 6: Conclusion and Future Outlook
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its rigid framework and versatile functional handles have already established its value in the synthesis of complex pharmaceutical agents. The development of green synthetic methodologies further enhances its appeal for both academic and industrial applications. Future research will likely focus on expanding the library of derivatives to explore new biological activities and advanced material properties, solidifying its role as a cornerstone heterocyclic building block.
Section 7: References
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Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety in Water. Supporting Information. Royal Society of Chemistry.
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Ren, L., Wang, L., Lv, Y., Shang, S., Chen, B., & Gao, S. (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 17(4), 2369-2373. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512521, 6,7-Dihydro-5H-1-pyridin-5-one. PubChem. Retrieved from [Link]
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Zhou, J. H., Gao, H. L., Sun, H. Z., & Wu, Y. X. (2013). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 634-638, 1211-1214. Retrieved from [Link]
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Not specified. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine: Technical Specifications & Applications.
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El-Shamy, O. A., Abu-zaid, A. A., El-Faham, A., & El-Mahdy, G. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25687–25703. Retrieved from [Link]
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El-Shamy, O. A., Abu-zaid, A. A., El-Faham, A., & El-Mahdy, G. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25687–25703. Retrieved from [Link]
-
El-Shamy, O. A., Abu-zaid, A. A., El-Faham, A., & El-Mahdy, G. A. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega, 7(29), 25687–25703. Retrieved from [Link]
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Luo, G., Chen, L., Conway, C. M., Denton, R., Keavy, D., Signor, L., ... & Macor, J. E. (2012). Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine. Journal of medicinal chemistry, 55(23), 10644–10651. Retrieved from [Link]
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